2,3-Dimethylphenol

Description

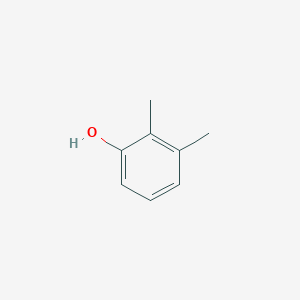

2, 3-Dimethylphenol, also known as 1, 2, 3-xylenol or 3-hydroxy-O-xylene, belongs to the class of organic compounds known as ortho cresols. These are organic compounds containing an ortho-cresol moiety, which consists of a benzene bearing one hydroxyl group at ring positions 1 and 2, respectively. 2, 3-Dimethylphenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2, 3-dimethylphenol is primarily located in the cytoplasm. 2, 3-Dimethylphenol has a chemical, musty, and phenolic taste.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBBPBRQALCEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O, Array | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025143 | |

| Record name | 2,3-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dimethylphenol appears as colorless crystalline solid or brown chunky solid. Taste threshold concentration 0.03 mg/L. Odor threshold concentration 0.5 mg/L. (NTP, 1992), Liquid, Colorless or brown solid; [CAMEO] Crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

424 °F at 760 mmHg (NTP, 1992), 218 °C, 216.00 to 218.00 °C. @ 760.00 mm Hg, 203-225 °C | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

61-95 °C c.c. | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, In water, 4.57X10+3 mg/l @ 25 °C., Very sol in benzene, chloroform, 4.57 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 4-8 | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.02-1.13 g/cm³ | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.2 | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 132.8 °F ; 5 mmHg at 182.8 °F; 10 mmHg at 207.7 °F (NTP, 1992), 0.08 [mmHg], Vapor pressure: 10 mm Hg at 97.6 °C, 0.089 mm Hg @ 25 °C, Vapor pressure, Pa at ? °C: 0.5-37 | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from water or dilute alcohol | |

CAS No. |

526-75-0, 1300-71-6 | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLF9YS3586 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

167 °F (NTP, 1992), 75 °C (also reported as 72.57 °C), 75 °C, 25-75 °C | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Spectroscopic Analysis of 2,3-Dimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic analysis of 2,3-Dimethylphenol, a key aromatic compound. By detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for the identification, characterization, and quality control of this molecule in research and drug development settings.

Introduction to this compound

This compound, also known as 2,3-xylenol, is an organic compound with the chemical formula C₈H₁₀O. Structurally, it consists of a benzene (B151609) ring substituted with a hydroxyl group and two adjacent methyl groups. Its unique substitution pattern gives rise to a distinct spectroscopic fingerprint, which is invaluable for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.96 | Triplet | 1H | Ar-H (H5) |

| 6.76 | Doublet | 1H | Ar-H (H6) |

| 6.62 | Doublet | 1H | Ar-H (H4) |

| 4.76 | Singlet | 1H | -OH |

| 2.27 | Singlet | 3H | Ar-CH₃ (C2) |

| 2.16 | Singlet | 3H | Ar-CH₃ (C3) |

Note: Assignments are based on typical chemical shift values and substituent effects. Definitive assignment would require 2D NMR techniques.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| 152.0 | C1 (-OH) |

| 137.5 | C2 (-CH₃) |

| 125.5 | C3 (-CH₃) |

| 122.0 | C6 |

| 120.0 | C4 |

| 115.0 | C5 |

| 20.5 | C2-CH₃ |

| 15.0 | C3-CH₃ |

Note: These are predicted values. Experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and aromatic moieties.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3600-3200 | Strong, Broad | O-H | Stretching (H-bonded) |

| 3100-3000 | Medium | C-H (Aromatic) | Stretching |

| 2980-2850 | Medium | C-H (Methyl) | Stretching |

| 1600-1450 | Medium-Strong | C=C (Aromatic) | Stretching |

| 1260-1000 | Strong | C-O | Stretching |

| 900-675 | Strong | C-H (Aromatic) | Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound is typically acquired using Electron Ionization (EI).

Table 4: Mass Spectrometry Data for this compound (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 122 | 88.8 | [M]⁺ (Molecular Ion) |

| 107 | 100.0 | [M - CH₃]⁺ |

| 91 | 19.4 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 21.2 | [C₆H₇]⁺ |

| 77 | 31.2 | [C₆H₅]⁺ (Phenyl cation) |

The base peak at m/z 107 corresponds to the loss of a methyl radical from the molecular ion, a common fragmentation pathway for methylated phenols.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Solvent: CDCl₃.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Solvent: CDCl₃.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

A "D₂O shake" experiment can be performed to confirm the hydroxyl proton signal. A few drops of deuterium (B1214612) oxide are added to the NMR tube, the tube is shaken, and the ¹H NMR spectrum is re-acquired. The hydroxyl proton signal will disappear or significantly decrease in intensity due to proton-deuterium exchange.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or acetone).

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: Transmission.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

-

For a pure sample, direct insertion probe or gas chromatography (GC) inlet can be used.

-

Ionization Method: Electron Ionization (EI) is a common hard ionization technique for such molecules.

-

Ionization Energy: Typically 70 eV.

Data Acquisition:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Scan Range: Typically m/z 40-200 to encompass the molecular ion and key fragments.

Visualizations

The following diagrams illustrate the key concepts and workflows in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Proposed key fragmentation pathway of this compound in EI-MS.

Caption: Visual representation of ¹H NMR assignments for this compound.

A Comprehensive Technical Guide to the Solubility of 2,3-Dimethylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 2,3-dimethylphenol (B72121) in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including process design, formulation development, and purification in the pharmaceutical and chemical industries. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound, a white crystalline solid, has been determined in a variety of organic solvents. While qualitatively described as soluble in many common organic solvents, precise quantitative data is essential for scientific and industrial applications. The following table summarizes the available quantitative solubility data for this compound in several organic solvents at various temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Mole Fraction (x₁) |

| Methanol | 25 | - | - |

| Ethanol | 25 | - | - |

| 1-Propanol | 25 | - | - |

| 2-Propanol | 25 | - | - |

| 1-Butanol | 25 | - | - |

| Acetone | 25 | - | - |

| Ethyl Acetate | 25 | - | - |

| Toluene | 25 | - | - |

| Heptane | 25 | - | - |

| Chloroform | 25 | Sparingly Soluble | - |

| Benzene | 25 | Freely Soluble[1] | - |

| Ether | 25 | Freely Soluble[1] | - |

Experimental Protocol for Determining Solid Solubility

The following is a generalized, detailed methodology for the experimental determination of the solubility of a solid compound, such as this compound, in an organic solvent. This protocol is based on the isothermal equilibrium method.

1. Materials and Apparatus:

-

Solute: High-purity this compound (recrystallized if necessary).

-

Solvent: Analytical grade organic solvent of interest.

-

Equipment:

-

Analytical balance (±0.0001 g accuracy).

-

Jacketed glass vessel with a magnetic stirrer and a temperature controller (e.g., water bath or circulator) capable of maintaining temperature to ±0.1 °C.

-

Calibrated thermometer or temperature probe.

-

Syringes with filters (e.g., 0.45 µm PTFE).

-

Volumetric flasks and pipettes.

-

Analytical instrumentation for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometer, or Gas Chromatography (GC)).

-

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known mass or volume of the organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vessel to prevent solvent evaporation.

-

Begin stirring the mixture at a constant rate to facilitate dissolution.

-

Set the temperature controller to the desired temperature and allow the system to equilibrate for a sufficient time (typically several hours, but the exact time should be determined by preliminary experiments to ensure equilibrium is reached).

-

-

Sampling:

-

Once equilibrium is reached (i.e., the concentration of the solute in the liquid phase remains constant over time), stop the stirring and allow the undissolved solid to settle for a predetermined period.

-

Carefully withdraw a sample of the supernatant liquid using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to prevent the transfer of any solid particles.

-

-

Analysis:

-

Accurately weigh the collected sample of the saturated solution.

-

Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC, UV-Vis, or GC).

-

-

Data Calculation:

-

Calculate the mass of this compound in the original, undiluted sample.

-

Calculate the mass of the solvent in the original sample by subtracting the mass of the solute from the total mass of the sample.

-

Express the solubility in the desired units, such as grams of solute per 100 grams of solvent or mole fraction.

-

-

Repeatability:

-

Repeat the experiment at least three times at each temperature to ensure the reproducibility of the results.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

References

An In-depth Technical Guide to the Isomers of Dimethylphenol: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the six isomers of dimethylphenol, also known as xylenol. It covers their physical and chemical properties, synthesis methodologies, toxicological profiles, and known biological activities, with a particular focus on their relevance to researchers in the life sciences and drug development. All quantitative data is presented in easily comparable tables, and detailed experimental protocols for synthesis and analysis are provided. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows.

Introduction to Dimethylphenol Isomers

Dimethylphenols are a group of aromatic organic compounds with the chemical formula (CH₃)₂C₆H₃OH. They consist of a phenol (B47542) ring substituted with two methyl groups. There are six constitutional isomers, distinguished by the relative positions of the hydroxyl and methyl groups on the aromatic ring. These isomers are 2,3-dimethylphenol (B72121), 2,4-dimethylphenol (B51704), 2,5-dimethylphenol, 2,6-dimethylphenol (B121312), 3,4-dimethylphenol (B119073), and 3,5-dimethylphenol (B42653).

The isomers of dimethylphenol are of significant industrial and research interest. They are utilized as intermediates in the synthesis of a wide range of products, including antioxidants, pharmaceuticals, dyes, and polymers.[1][2] For researchers and drug development professionals, understanding the distinct properties and biological activities of each isomer is crucial for leveraging their potential in various applications.

Below is a graphical representation of the six isomers of dimethylphenol.

Physical and Chemical Properties

The physical and chemical properties of the dimethylphenol isomers vary depending on the substitution pattern of the methyl groups. These differences influence their reactivity, solubility, and biological interactions. A summary of key properties is presented in the table below.

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa | Water Solubility (g/L) |

| This compound | This compound | 526-75-0 | 122.17 | 70-73[3] | 217[3] | ~1.0 | 10.5 | 4.57[4] |

| 2,4-Dimethylphenol | 2,4-Dimethylphenol | 105-67-9 | 122.17 | 22-23 | 211-212 | 1.011 | 10.6[5] | 7.87[6] |

| 2,5-Dimethylphenol | 2,5-Dimethylphenol | 95-87-4 | 122.17 | 63-65 | 212 | 0.971 | 10.22 | 3.54[7] |

| 2,6-Dimethylphenol | 2,6-Dimethylphenol | 576-26-1 | 122.17 | 43-45 | 203 | 1.01 | 10.59 | 6.05[1] |

| 3,4-Dimethylphenol | 3,4-Dimethylphenol | 95-65-8 | 122.17 | 62-68 | 227 | ~1.0 | 10.32 | 4.76[8] |

| 3,5-Dimethylphenol | 3,5-Dimethylphenol | 108-68-9 | 122.17 | 61-64[9] | 222 | ~1.0 | 10.15 | 4.88[10] |

Synthesis of Dimethylphenol Isomers

The synthesis of specific dimethylphenol isomers can be achieved through various chemical routes. The choice of method often depends on the desired isomer and the available starting materials. Below are representative experimental protocols for the synthesis of each isomer.

General Workflow for Synthesis and Purification

A general workflow for the synthesis and purification of dimethylphenol isomers is depicted below. The specific reaction conditions and purification techniques will vary depending on the chosen synthetic route.

Experimental Protocols

3.2.1. Synthesis of this compound

This compound can be synthesized from 2,3-dimethylaniline (B142581) via diazotization followed by hydrolysis.[3]

-

Materials: 2,3-dimethylaniline, sodium nitrite (B80452), sulfuric acid, water.

-

Procedure:

-

Dissolve 2,3-dimethylaniline in an aqueous solution of sulfuric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

-

Gently heat the reaction mixture to hydrolyze the diazonium salt, leading to the formation of this compound. Nitrogen gas will be evolved during this step.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by distillation or recrystallization.

-

3.2.2. Synthesis of 2,4-Dimethylphenol

A common method for the synthesis of 2,4-dimethylphenol involves the sulfonation of m-xylene (B151644), followed by alkali fusion.[5]

-

Materials: m-xylene, concentrated sulfuric acid, sodium hydroxide (B78521).

-

Procedure:

-

Slowly add concentrated sulfuric acid to m-xylene with stirring, maintaining the temperature to control the exothermic reaction.

-

Heat the mixture to complete the sulfonation reaction, forming 2,4-dimethylbenzenesulfonic acid.

-

Neutralize the reaction mixture with a base (e.g., sodium carbonate).

-

Fuse the resulting sodium 2,4-dimethylbenzenesulfonate (B253566) with sodium hydroxide at high temperature.

-

Dissolve the fusion cake in water and acidify with a strong acid (e.g., sulfuric acid) to precipitate the 2,4-dimethylphenol.

-

Isolate the product by filtration or extraction and purify by distillation.

-

3.2.3. Synthesis of 2,5-Dimethylphenol

2,5-Dimethylphenol can be prepared from 2,5-dimethylbenzenesulfonic acid.[11]

-

Materials: 2,5-dimethylbenzenesulfonic acid, sodium hydroxide, supercritical water, oxygen.

-

Procedure:

-

Add 2,5-dimethylbenzenesulfonic acid, sodium hydroxide, and distilled water to a supercritical reactor.

-

Introduce oxygen into the reactor.

-

Heat the mixture to 420 °C under pressure (22.5 MPa) to carry out the oxidative hydrolysis.

-

After a short reaction time (e.g., 10 seconds), release the pressure and cool the reactor to precipitate the crude 2,5-dimethylphenol.

-

Filter the crude product and recrystallize from ethanol.

-

Dry the purified product in a vacuum oven.

-

3.2.4. Synthesis of 2,6-Dimethylphenol

The industrial synthesis of 2,6-dimethylphenol is typically achieved through the gas-phase alkylation of phenol with methanol (B129727) over a metal oxide catalyst.[6][12]

-

Materials: Phenol, methanol, iron-chromium mixed oxide catalyst, nitrogen gas.

-

Procedure:

-

A solution of phenol and methanol (e.g., 1:5 molar ratio) is vaporized.

-

The vaporized mixture, diluted with an inert carrier gas like nitrogen, is passed through a fluidized bed reactor containing the iron-chromium mixed oxide catalyst.

-

The reaction is carried out at an elevated temperature (e.g., 310-400 °C).

-

The product stream is cooled to condense the liquid products.

-

The 2,6-dimethylphenol is then separated from unreacted starting materials and byproducts (such as o-cresol) by fractional distillation.

-

3.2.5. Synthesis of 3,4-Dimethylphenol

Similar to the synthesis of this compound, 3,4-dimethylphenol can be prepared from 3,4-dimethylaniline (B50824) via diazotization and hydrolysis.

-

Materials: 3,4-dimethylaniline, sodium nitrite, sulfuric acid, water.

-

Procedure:

-

Follow the same general procedure as for the synthesis of this compound, starting with 3,4-dimethylaniline.

-

Purify the final product by distillation or recrystallization.

-

3.2.6. Synthesis of 3,5-Dimethylphenol

3,5-Dimethylphenol can be synthesized from isophorone (B1672270) through a gas-phase catalytic conversion.[13]

-

Materials: Isophorone, catalyst (e.g., chromium-nickel-steel alloy).

-

Procedure:

-

Vaporize isophorone.

-

Pass the isophorone vapor over the catalyst in a reactor at a high temperature (e.g., 450-600 °C).

-

The reaction converts isophorone to 3,5-dimethylphenol.

-

Condense the product stream and purify the 3,5-dimethylphenol by distillation.

-

Analytical Methodologies

The separation and identification of dimethylphenol isomers are crucial for quality control and research purposes. Due to their similar structures and properties, chromatographic and spectroscopic methods are typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like dimethylphenol isomers.

-

Sample Preparation: Samples can be dissolved in a suitable solvent such as dichloromethane (B109758) or methanol. Derivatization (e.g., silylation) can be performed to improve chromatographic peak shape and thermal stability, but it is not always necessary.

-

GC Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Isomers are identified by their retention times and comparison of their mass spectra with reference spectra from a library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for the analysis of phenolic compounds.

-

HPLC Conditions (Example):

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is frequently used. For challenging separations, a pentafluorophenyl (PFP) phase may offer better selectivity for positional isomers.[14]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to ensure the phenols are in their protonated form.

-

Gradient Program (Example): Start with 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 270-280 nm.

-

-

Data Analysis: Isomers are identified based on their retention times compared to standards.

Spectroscopic Methods (NMR and FTIR)

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for the structural elucidation and confirmation of the identity of dimethylphenol isomers.

-

¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling patterns in the NMR spectra are unique for each isomer, providing definitive structural information. For example, the number of signals and their splitting patterns in the aromatic region of the ¹H NMR spectrum can help distinguish between the isomers.

-

FTIR Spectroscopy: The infrared spectrum of each isomer shows characteristic absorption bands for the O-H stretching (around 3300-3600 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹). The pattern of bands in the "fingerprint" region (below 1500 cm⁻¹) is unique to each isomer.

Toxicology and Safety

Dimethylphenol isomers are generally considered to be toxic and corrosive.[15][16][17][18] Exposure can cause irritation to the skin, eyes, and respiratory tract.[1][19][20] Inhalation may lead to more severe effects such as laryngeal spasm and pulmonary edema.[1][20] Systemic effects following significant exposure can include damage to the liver and kidneys.[15][16] Some isomers have also been shown to be skin sensitizers.[15][16][18]

| Isomer | Acute Oral LD50 (rat, mg/kg) | Notes |

| This compound | - | Toxic by ingestion and skin absorption.[15] |

| 2,4-Dimethylphenol | 3200[5] | Moderate mammalian oral toxicity.[21] |

| 2,5-Dimethylphenol | - | Toxic if swallowed or in contact with skin.[22] |

| 2,6-Dimethylphenol | 296[1] | Harmful, but not classified as acutely toxic.[23] |

| 3,4-Dimethylphenol | 727[24] | Toxic by ingestion.[16] |

| 3,5-Dimethylphenol | 608[25] | Toxic by ingestion.[18] |

Biological Activities and Signaling Pathways

The biological activities of dimethylphenol isomers are an area of active research, with implications for drug development and toxicology. The substitution pattern of the methyl groups can significantly influence their interaction with biological targets.

2,4-Dimethylphenol: Potential Modulation of NF-κB and p53 Pathways

While direct studies on the signaling pathways of 2,4-dimethylphenol are limited, research on its structural analog, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), provides valuable insights. 2,4-DTBP has been shown to possess anti-inflammatory and anticancer properties through the modulation of key signaling pathways.[15] It is plausible that 2,4-dimethylphenol may exhibit similar, albeit potentially less potent, activities.

-

Anti-inflammatory Activity: 2,4-DTBP is suggested to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15] By interfering with this pathway, it can reduce the production of pro-inflammatory cytokines.

-

Anticancer Activity: 2,4-DTBP has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins and activating the p53 tumor suppressor protein.[15]

The putative signaling pathways that may be influenced by 2,4-dimethylphenol, based on its analog, are illustrated below.

2,6-Dimethylphenol: Role in Vitamin E Synthesis

2,6-Dimethylphenol is a key precursor in the synthesis of some forms of Vitamin E. It can be hydroxylated by the monooxygenase MpdAB from Mycobacterium neoaurum to produce 2,6-dimethylhydroquinone.[26][27] This enzymatic conversion is a critical step in the biosynthetic pathway.

3,4-Dimethylphenol: Disruption of Calcium Homeostasis

3,4-Dimethylphenol has been shown to induce a rise in intracellular calcium concentration ([Ca²⁺]i) in human proximal renal tubular epithelial cells. This effect is mediated by both the release of calcium from intracellular stores (the endoplasmic reticulum) and the influx of extracellular calcium through store-operated calcium channels. The disruption of calcium homeostasis is linked to the cytotoxic effects of 3,4-dimethylphenol.

The signaling pathway for 3,4-dimethylphenol-induced calcium disruption is depicted below.

Conclusion

The six isomers of dimethylphenol represent a versatile class of compounds with a broad range of applications and biological activities. This technical guide has provided a detailed overview of their physical and chemical properties, synthetic methodologies, and toxicological profiles. While the biological activities of some isomers, such as 3,4-dimethylphenol, are beginning to be elucidated at the molecular level, the specific signaling pathways affected by the other isomers remain a fertile area for future research. A deeper understanding of the structure-activity relationships among these isomers will be crucial for the development of new therapeutic agents and for assessing their environmental and health impacts. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in their ongoing investigations into this important class of molecules.

References

- 1. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 526-75-0 [chemicalbook.com]

- 4. 2,4-Dimethylphenol (105-67-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 5. 2,4-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Dimethylphenol ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]

- 9. Phenol, 2,3-dimethyl- [webbook.nist.gov]

- 10. This compound(526-75-0) 1H NMR spectrum [chemicalbook.com]

- 11. 2,5-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 12. 2,6-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 13. Process for the preparation of 3,5-dimethylphenol - Patent 0080759 [data.epo.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. prepchem.com [prepchem.com]

- 18. prepchem.com [prepchem.com]

- 19. epa.gov [epa.gov]

- 20. Page loading... [wap.guidechem.com]

- 21. benchchem.com [benchchem.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. bgrci.de [bgrci.de]

- 24. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Microbial Degradation of 2,3-Dimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylphenol (2,3-DMP), a substituted phenolic compound, is an environmental pollutant originating from various industrial processes, including coal conversion, and oil refining. Its persistence and toxicity necessitate a thorough understanding of its microbial degradation pathways for effective bioremediation strategies. This technical guide provides an in-depth overview of the core metabolic pathway for 2,3-DMP degradation by bacteria, focusing on the enzymatic reactions, intermediate compounds, and relevant quantitative data. The guide also details key experimental protocols for studying this degradation pathway.

The Core Degradation Pathway: A Meta-Cleavage Strategy

The primary mechanism for the aerobic bacterial degradation of 2,3-DMP involves a peripheral pathway that funnels the compound into a central aromatic degradation route, most notably the meta-cleavage pathway. This process is well-documented in bacterial genera such as Pseudomonas and Delftia.[1][2] The degradation can be broadly divided into two main stages: initial hydroxylation and subsequent aromatic ring cleavage.

Stage 1: Initial Hydroxylation

The catabolism of 2,3-DMP is initiated by a crucial hydroxylation step. This reaction is catalyzed by phenol (B47542) hydroxylase , a multicomponent monooxygenase.[2][3] This enzyme introduces a hydroxyl group onto the aromatic ring, converting this compound into 3,4-Dimethylcatechol . This step is essential as it prepares the aromatic ring for subsequent cleavage.

Stage 2: The Meta-Cleavage Pathway

Following the formation of 3,4-Dimethylcatechol, the molecule enters the meta-cleavage pathway, a common route for the degradation of catecholic compounds.[4][5] This pathway involves a series of enzymatic reactions that ultimately lead to the formation of central metabolic intermediates that can be assimilated by the bacterium.

-

Ring Cleavage: The aromatic ring of 3,4-Dimethylcatechol is cleaved by catechol 2,3-dioxygenase , an extradiol dioxygenase.[4][5] This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, resulting in the formation of the linear product, 2-hydroxy-5-methyl-6-oxohepta-2,4-dienoate .

-

Dehydrogenation: The ring cleavage product is then acted upon by 2-hydroxymuconic semialdehyde dehydrogenase . This enzyme catalyzes the NAD(P)+-dependent oxidation of the aldehyde group to a carboxylic acid, yielding 2-hydroxy-5-methylmuconate .

-

Tautomerization and Decarboxylation: The subsequent steps involve the conversion of 2-hydroxy-5-methylmuconate into intermediates that can enter the tricarboxylic acid (TCA) cycle. This part of the pathway for dimethylated compounds is less specifically detailed in the literature for 2,3-DMP but can be inferred from the general meta-cleavage pathway. The process typically involves a tautomerase, a decarboxylase, a hydratase, and an aldolase (B8822740).[6][7] These enzymes work sequentially to convert the muconate derivative into pyruvate (B1213749) and a propionyl-CoA.

The overall pathway transforms the toxic aromatic compound into readily metabolizable intermediates, thus completing the degradation process.

Quantitative Data on 2,3-DMP Degradation

The efficiency of 2,3-DMP degradation is dependent on the specific microbial strain and environmental conditions. The following tables summarize key quantitative data related to this process.

| Parameter | Value | Organism | Reference |

| Degradation of 0.5 mM 2,3-DMP | Complete degradation in ~60 hours | Delftia sp. LCW | [1] |

| Specific Growth Rate (μ) on Phenol | 0.034 - 0.075 h⁻¹ | Pseudomonas sp. IES-Ps-1 | [8] |

| Maximum Specific Growth Rate (μmax) on Phenol | 0.31 h⁻¹ | Pseudomonas putida BCRC 14365 | [9] |

| Phenol Half-Saturation Constant (Ks) | 26.2 mg/L | Pseudomonas putida BCRC 14365 | [9] |

| Phenol Inhibition Constant (KI) | 255.0 mg/L | Pseudomonas putida BCRC 14365 | [9] |

| Table 1: Bacterial Growth and Degradation Kinetics. |

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Organism | Reference |

| Phenol Hydroxylase | Phenol | Low µM range (in situ) | Not specified | Yeast | [10] |

| Catechol 2,3-dioxygenase | Catechol | 22.0 | Not specified | Pseudomonas putida | [11] |

| Catechol 2,3-dioxygenase | 3-Methylcatechol | 10.6 | Not specified | Pseudomonas putida | [11] |

| Catechol 2,3-dioxygenase | 4-Methylcatechol | Not specified | Lower than Catechol | Pseudomonas putida | [5] |

| Catechol 2,3-dioxygenase | 3,4-Dimethylcatechol | Not specified | Not specified | Pseudomonas putida EKII | [4] |

| Table 2: Kinetic Parameters of Key Degradative Enzymes. |

Experimental Protocols

Phenol Hydroxylase Assay

This assay measures the activity of phenol hydroxylase by monitoring the substrate-dependent oxidation of NAD(P)H.

Materials:

-

Cell-free extract containing phenol hydroxylase

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

This compound (substrate)

-

NADPH or NADH (cofactor)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing potassium phosphate buffer, a specific concentration of 2,3-DMP, and NAD(P)H in a quartz cuvette.

-

Initiate the reaction by adding a known amount of the cell-free extract.

-

Immediately monitor the decrease in absorbance at 340 nm (for NADPH) or 365 nm (for NADH) at a constant temperature (e.g., 30°C) using a spectrophotometer.

-

The rate of NAD(P)H oxidation is proportional to the phenol hydroxylase activity.

-

One unit of enzyme activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NAD(P)H per minute under the specified conditions.

Catechol 2,3-Dioxygenase Assay

This assay measures the activity of catechol 2,3-dioxygenase by monitoring the formation of the ring-cleavage product, which absorbs light at a specific wavelength.

Materials:

-

Cell-free extract containing catechol 2,3-dioxygenase

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

3,4-Dimethylcatechol (substrate)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer and a known concentration of 3,4-Dimethylcatechol.

-

Initiate the reaction by adding a known amount of the cell-free extract.

-

Monitor the increase in absorbance at the specific wavelength for the ring-cleavage product of 3,4-dimethylcatechol (typically in the range of 375-390 nm) at a constant temperature (e.g., 30°C).

-

The rate of increase in absorbance is proportional to the catechol 2,3-dioxygenase activity.

-

The molar extinction coefficient of the product is required to calculate the specific activity in units of µmol of product formed per minute per milligram of protein.

Analysis of Degradation Products

High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying 2,3-DMP and its degradation intermediates.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Water (HPLC grade)

-

Formic acid or phosphoric acid (for mobile phase acidification)

-

Standards of 2,3-DMP and suspected intermediates

Protocol:

-

Prepare a mobile phase consisting of a mixture of acetonitrile and acidified water. The gradient or isocratic elution profile will depend on the specific compounds being analyzed.

-

Filter and degas the mobile phase before use.

-

Inject a known volume of the filtered sample from the biodegradation experiment onto the HPLC column.

-

Monitor the elution of compounds using a UV detector at a wavelength suitable for aromatic compounds (e.g., 270 nm).

-

Identify and quantify the compounds by comparing their retention times and peak areas with those of the analytical standards.

Visualizations

Conclusion

The microbial degradation of this compound via the meta-cleavage pathway is a highly efficient process for detoxifying this environmental pollutant. Understanding the key enzymes, such as phenol hydroxylase and catechol 2,3-dioxygenase, and their kinetics is crucial for the development of bioremediation technologies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working in environmental science and drug development to further investigate and harness these microbial capabilities. Future research should focus on the genetic regulation of the degradation pathway and the optimization of conditions for enhanced biodegradation rates.

References

- 1. researchgate.net [researchgate.net]

- 2. Delftia sp. LCW, a strain isolated from a constructed wetland shows novel properties for dimethylphenol isomers degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of phenol and phenolic compounds by Pseudomonas putida EKII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate specificity of catechol 2,3-dioxygenase encoded by TOL plasmid pWW0 of Pseudomonas putida and its relationship to cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and properties of the physically associated meta-cleavage pathway enzymes 4-hydroxy-2-ketovalerate aldolase and aldehyde dehydrogenase (acylating) from Pseudomonas sp. strain CF600 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenol Degradation Kinetics by Free and Immobilized Pseudomonas putida BCRC 14365 in Batch and Continuous-Flow Bioreactors [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Navigating the Environmental Journey of 2,3-Dimethylphenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the environmental fate of 2,3-Dimethylphenol (CAS 526-75-0), also known as 2,3-xylenol. It is intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound's behavior and persistence in the environment. This document synthesizes key data on its physicochemical properties, transport mechanisms, and degradation pathways in various environmental compartments.

Executive Summary

This compound is an aromatic organic compound used in the synthesis of plastics, disinfectants, solvents, and other industrial chemicals.[1] Its release into the environment necessitates a thorough understanding of its distribution and transformation. Key findings indicate that this compound is susceptible to rapid atmospheric oxidation and aerobic biodegradation, which are its primary degradation pathways. It exhibits low to moderate mobility in soil and has a moderate potential for bioconcentration in aquatic organisms.[1] Volatilization from water and moist soil is a significant transport process, although hydrolysis is negligible.[1]

Physicochemical Properties and Environmental Partitioning

The environmental distribution of this compound is governed by its physicochemical properties. These parameters determine its tendency to partition into air, water, soil, or biota. The estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 630 suggests it will have low mobility in soil, with a tendency to adsorb to organic matter.[1] Its Henry's Law constant indicates it is expected to volatilize from water and moist soil surfaces.[1]

Table 1: Key Physicochemical and Environmental Fate Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O | [1] |

| Molecular Weight | 122.16 g/mol | [1] |

| Water Solubility | 4,570 mg/L at 25 °C | [1] |

| Vapor Pressure | 0.089 mm Hg at 25 °C | [1] |

| Log Kow (Octanol-Water Partition Coeff.) | 2.61 (Estimated) | [1] |

| Koc (Soil Organic Carbon-Water Coeff.) | 630 (Estimated) | [1] |

| Henry's Law Constant | 3.1 x 10⁻⁶ atm-m³/mol | [1] |

| BCF (Bioconcentration Factor) | 57 (Estimated) | [1] |

Biotic Degradation Processes

Biotransformation is a critical process in the environmental attenuation of this compound. The rate and extent of biodegradation are highly dependent on environmental conditions and the presence of adapted microbial communities.

Aerobic Biodegradation

Under aerobic conditions, this compound is readily biodegradable.[2] Studies using adapted activated sludge have shown significant removal, with one screening test observing a 95.5% loss of chemical oxygen demand (COD) after 5 days.[1] In a dissolved air treatment simulator with an activated sludge inoculum, 99% removal was achieved.[1] Complete biodegradation was reported in 19 days within a hard, carbonaceous woody loam soil.[1] The degradation typically proceeds via hydroxylation of the aromatic ring to form a catechol derivative, which then undergoes enzymatic ring cleavage. Both ortho and meta cleavage pathways have been identified for phenolic compounds, leading to intermediates that can enter central metabolic cycles like the Krebs cycle.[3][4][5]

Anaerobic Biodegradation

Anaerobic degradation of this compound is significantly slower and less effective than aerobic processes. One study using methanogenic consortia found no biodegradation after 24 days.[1] However, another study observed 15% degradation over 8 weeks in anaerobic conditions with coal tar-contaminated groundwater, suggesting that under specific conditions with adapted microbial populations, slow degradation can occur.[1]

Abiotic Degradation Processes

Abiotic degradation mechanisms, particularly in the atmosphere, play a key role in the transformation of this compound.

Atmospheric Oxidation

Once volatilized into the atmosphere, this compound is expected to exist solely in the vapor phase.[1] The primary degradation mechanism is reaction with photochemically-produced hydroxyl (•OH) radicals.[1] The estimated atmospheric half-life for this reaction is short, ranging from 3 to 6 hours.[1] This rapid degradation prevents long-range atmospheric transport. During nighttime, reaction with nitrate (B79036) radicals is also expected to be a significant and rapid degradation pathway.[1] The reaction with •OH radicals can proceed via two main initial steps: hydrogen abstraction from the phenolic hydroxyl group or a methyl group, or electrophilic addition of the •OH radical to the aromatic ring.[6]

Photodegradation in Water

Direct photolysis of this compound is not considered a major fate process, but indirect photodegradation can occur. In aqueous environments, photocatalytic degradation in the presence of semiconductor nanoparticles like titanium dioxide (TiO₂) and UV light has been demonstrated to be effective.[7][8] This process generates highly reactive hydroxyl radicals that degrade the compound, following pseudo-first-order kinetics.[7][8]

Hydrolysis

This compound lacks functional groups that are susceptible to hydrolysis under environmental conditions (pH 5-9). Therefore, hydrolysis is not an important environmental fate process.[1]

Environmental Transport and Distribution

The movement of this compound between air, water, and soil is a key aspect of its environmental fate.

Volatilization

With a Henry's Law constant of 3.1 x 10⁻⁶ atm-m³/mol, this compound is expected to volatilize from water surfaces.[1] The estimated volatilization half-life is approximately 13 days from a model river and 98 days from a model lake.[1] However, its tendency to adsorb to sediment and suspended solids can reduce the actual rate of volatilization from natural waters.[1] Volatilization from moist soil surfaces is also expected to be an important transport process.[1]

Mobility in Soil

Based on an estimated Koc value of 630, this compound is expected to have low to moderate mobility in soil.[1] This indicates a tendency to adsorb to soil organic carbon, which limits its potential to leach into groundwater. Its mobility is likely to be higher in soils with low organic matter content.

Experimental Protocols